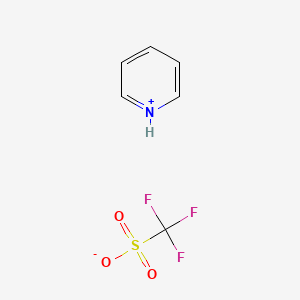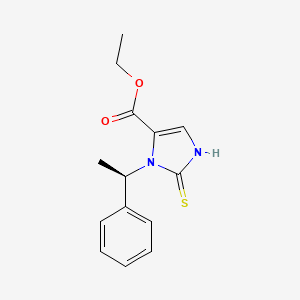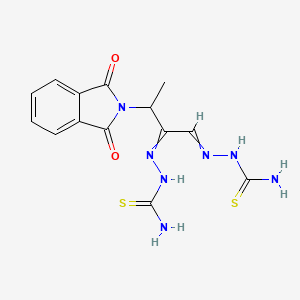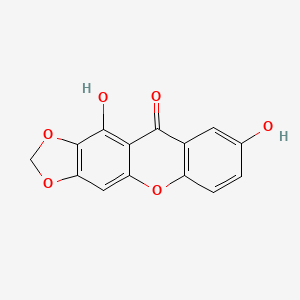
1,7-Dihydroxy-2,3-methylenedioxyxanthone
概要
説明
1,7-ジヒドロキシ-2,3-メチレンジオキシキサントンは、ヤハズソウ属などの様々な植物種に見られる天然のキサントン化合物です . この化合物は、抗炎症、抗酸化、鎮痛など、多岐にわたる生物活性で知られています . 分子式はC({14})H({8})O({6})で、分子量は272.21 g/molです {_svg_3}.
2. 製法
合成経路と反応条件
1,7-ジヒドロキシ-2,3-メチレンジオキシキサントンは、いくつかの化学経路で合成することができます。一般的な方法の一つは、適切なフェノール性前駆体を酸性条件下で環化させることです。例えば、2,3-ジヒドロキシ安息香酸とフロログルシノールを、ポリリン酸などの脱水剤の存在下で縮合させると、目的のキサントン構造が得られます。
工業生産方法
1,7-ジヒドロキシ-2,3-メチレンジオキシキサントンの工業生産は、通常、ヤハズソウ属の根などの天然資源からの抽出によって行われます . 抽出工程には、溶媒抽出に続いてクロマトグラフィー技術を用いた精製が含まれ、純粋な化合物が単離されます。
準備方法
Synthetic Routes and Reaction Conditions
1,7-Dihydroxy-2,3-methylenedioxyxanthone can be synthesized through several chemical routes. One common method involves the cyclization of appropriate phenolic precursors under acidic conditions. For instance, the condensation of 2,3-dihydroxybenzoic acid with phloroglucinol in the presence of a dehydrating agent like polyphosphoric acid can yield the desired xanthone structure.
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources, such as the roots of Polygala species . The extraction process includes solvent extraction followed by purification using chromatographic techniques to isolate the pure compound.
化学反応の分析
反応の種類
1,7-ジヒドロキシ-2,3-メチレンジオキシキサントンは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、酸化されてキノンやその他の酸化された誘導体になることがあります。
還元: 還元反応により、キサントンは対応するジヒドロ誘導体に変換されます。
置換: 求電子置換反応は芳香環で起こることがあり、異なる官能基が導入されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO(4)) や三酸化クロム (CrO(_3)) があります。
還元: 水素化ホウ素ナトリウム (NaBH(_4)) や水素化リチウムアルミニウム (LiAlH(_4)) などの還元剤が使用されます。
置換: ハロゲン (Cl(_2), Br(_2)) やニトロ化剤 (HNO(_3)) などの試薬が、制御された条件下で使用されます。
主な生成物
これらの反応によって生成される主な生成物は、使用された試薬と条件によって異なります。例えば、酸化によりキノンが生成され、還元によりジヒドロ誘導体が生成されます。
科学的研究の応用
1,7-ジヒドロキシ-2,3-メチレンジオキシキサントンは、科学研究で幅広い用途があります。
化学: より複雑な有機分子の合成における前駆体として使用されます。
生物学: この化合物の抗酸化特性は、酸化ストレスと関連する細胞プロセスを研究するのに役立ちます。
医学: 抗炎症作用と鎮痛作用は、痛みと炎症の治療における潜在的な治療用途のために研究されています.
産業: この化合物の安定性と生物活性は、医薬品や栄養補助食品の開発における候補となります。
作用機序
1,7-ジヒドロキシ-2,3-メチレンジオキシキサントンの作用機序には、様々な分子標的と経路との相互作用が含まれます。
抗酸化活性: この化合物はフリーラジカルを捕捉し、酸化ストレスを軽減し、細胞損傷を防ぎます。
抗炎症効果: プロ炎症性サイトカインや酵素の産生を阻害し、炎症を軽減します。
類似化合物との比較
1,7-ジヒドロキシ-2,3-メチレンジオキシキサントンは、以下のような他のキサントン誘導体と比較することができます。
マンギフェリン: 強力な抗酸化作用と抗炎症作用で知られています。
ノラチリオール: 顕著な抗がん作用と抗炎症作用を示します。
α-マンゴスチン: 強力な抗がん、抗炎症、抗菌効果を持っています。
1,7-ジヒドロキシ-2,3-メチレンジオキシキサントンのユニークさは、生物活性の特定の組み合わせと、特定の植物種における天然の発生にあります {_svg_5} .
ご質問や詳細が必要な場合は、お気軽にお問い合わせください!
特性
IUPAC Name |
8,11-dihydroxy-[1,3]dioxolo[4,5-b]xanthen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O6/c15-6-1-2-8-7(3-6)12(16)11-9(20-8)4-10-14(13(11)17)19-5-18-10/h1-4,15,17H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRWSZGEVSNEOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C3C(=C2)OC4=C(C3=O)C=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


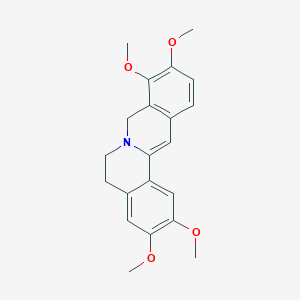
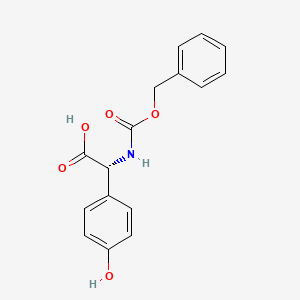
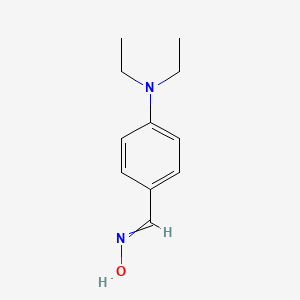
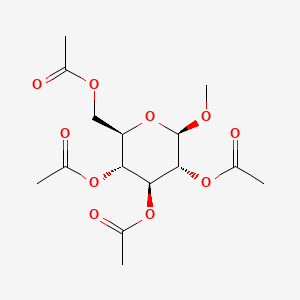
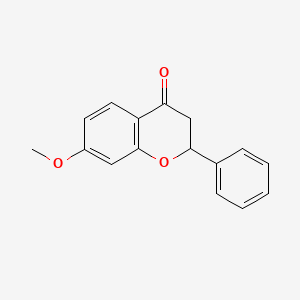

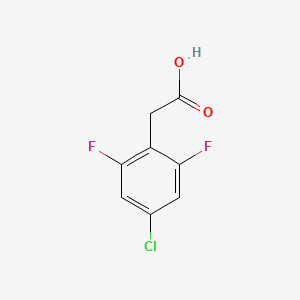

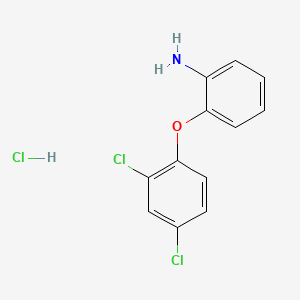
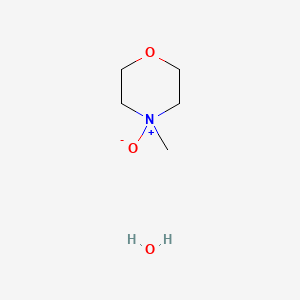
![N,N-Dimethyl-5-[[[2-[[1-(methylthio)-2-nitroethenyl]amino]ethyl]thio]methyl]-2-furanmethanamine](/img/structure/B1631007.png)
